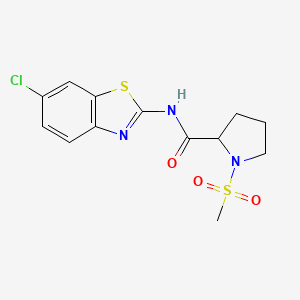

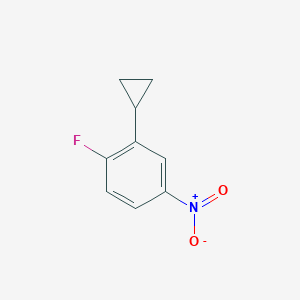

![molecular formula C29H25N3O3S B2525657 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone CAS No. 895639-92-6](/img/structure/B2525657.png)

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their potential biological activities. In the first study, the synthesis of pyrrolo[4,3,2-de]quinolines is described, starting from 6,7-Dimethoxy-4-methylquinoline. The process involves nitration, protection of aldehyde groups, and reduction of both the nitro group and the pyridine ring to form tetrahydroquinolines. These intermediates are then cyclized under acidic conditions to yield the desired pyrroloquinoline structures. Notably, the use of NiCl(2)/NaBH(4) is crucial for the reduction steps, and selective protection and deprotection strategies are employed for the substitution of nitrogen atoms in the final compounds .

In the second study, the synthesis of 4-(2-hydroxyquinolin-3-yl)-6-phenyl-5,6-dihydropyrimidin derivatives is achieved through the condensation of chalcones in an aqueous ethanolic NaOH solution, followed by reaction with thiourea or urea in the presence of a base. This method leads to the formation of novel heterocyclic compounds, which are then characterized using various spectroscopic techniques .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are elucidated using a combination of spectroscopic methods. In the first paper, the structures of the pyrroloquinoline derivatives are confirmed through the use of elemental analysis and various spectroscopic data, including FTIR and NMR . Similarly, the second paper employs FTIR, 1HNMR, electronic, and mass spectral data to characterize the dihydropyrimidin derivatives . These analyses are essential for confirming the successful synthesis of the target molecules and for understanding their structural features.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these quinoline derivatives are complex and require careful control of reaction conditions. The first paper details a series of reactions including nitration, reduction, protection, deprotection, and cyclization to achieve the final pyrroloquinoline structures . The second paper describes the formation of chalcones and their subsequent reaction with thiourea or urea to yield the dihydropyrimidin derivatives . These reactions are indicative of the versatility of quinoline chemistry and the potential for creating a wide array of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their molecular structures and the results of the spectroscopic analyses. The pyrroloquinoline derivatives are likely to exhibit a range of properties based on their polycyclic structures and the presence of various functional groups . The dihydropyrimidin derivatives, on the other hand, are characterized by their interactions with DNA, as evidenced by the observed bathochromic and hypochromic shifts upon binding to CT-DNA. The binding constants reported suggest strong interactions with the base pairs of DNA, which could be indicative of potential antitumor activity .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

This compound is related to the broader family of compounds synthesized through various innovative methods. For instance, a catalyst-free one-pot three-component synthesis offers a straightforward and highly efficient way to create a diverse series of functionalized and substituted compounds, showcasing the compound's relevance in pharmaceutical research. Such methods emphasize mild reaction conditions, high atom economy, and environmental friendliness (Brahmachari & Nayek, 2017). Additionally, synthesis involving DFT calculations, electronic structure analysis, and nonlinear optical (NLO) properties exploration reflects its potential in material science and electronic applications (Halim & Ibrahim, 2017).

Heterocyclic Chemistry

The compound belongs to a class involved in heterocyclization reactions, contributing to the synthesis of diverse heterocyclic systems. These systems are crucial in medicinal chemistry, highlighting the compound's utility in drug design and discovery. The ability to synthesize pyrazolinyl-, isoxazolinyl-, pyrimidinyl-, and pyridinylquinolinones via nucleophilic cyclization underscores its versatility in generating pharmacologically relevant scaffolds (Abass, Abdel-Megid, & Hassan, 2007).

Pharmacological Applications

Studies on the biological activity of related heterocyclic systems derived from quinolin-3-yl derivatives demonstrate significant antiviral properties against infectious bursal disease virus (IBDV), suggesting potential applications in veterinary medicine and vaccine enhancement. Such compounds have been identified for their promising antiviral effects, comparable to established drugs like ribavirin, marking them as valuable for further pharmaceutical development (Kaddah et al., 2021).

Material Science and Optical Properties

The synthesis and study of compounds within this family have also explored their fluorescence properties and electronic absorption spectra. These investigations provide insights into their potential use in optical materials, sensors, and other applications where specific light absorption and emission properties are beneficial (Halim & Ibrahim, 2017).

Propiedades

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N3O3S/c1-34-24-15-7-12-21-17-22-28(35-26(21)24)30-27(20-10-3-2-4-11-20)31-29(22)36-18-25(33)32-16-8-13-19-9-5-6-14-23(19)32/h2-7,9-12,14-15H,8,13,16-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALFARWNBJDMSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)N5CCCC6=CC=CC=C65 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

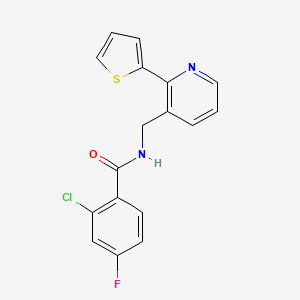

![2,5-Dimethyl-7-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2525574.png)

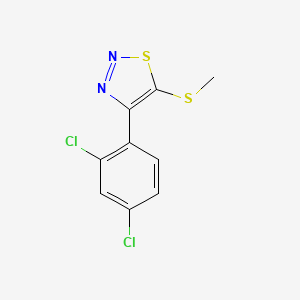

![[4-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B2525581.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2525582.png)

![1-(3,5-Dichlorophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2525585.png)

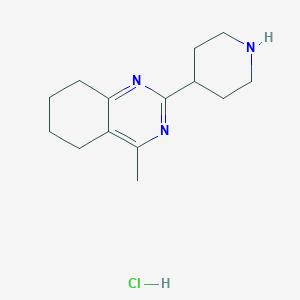

![(2R)-Bicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2525593.png)

![N-(4-(tert-butyl)phenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2525596.png)

![2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile](/img/structure/B2525597.png)